molecular formula C15H10ClNO3 B1364356 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid CAS No. 588676-14-6

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Cat. No. B1364356
M. Wt: 287.7 g/mol
InChI Key: NNNHXSKERHVLHI-UHFFFAOYSA-N
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Description

“8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 588676-14-6 . It has a molecular weight of 287.7 . The IUPAC name for this compound is 8-chloro-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10ClNO3/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The country of origin is KZ .

Scientific Research Applications

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They are known to be biologically active compounds possessing several pharmacological activities . Here are some general applications of quinoline derivatives:

  • Antimalarial : Quinoline derivatives have been found to have antimalarial activity .
  • Anticancer : Some quinoline derivatives have shown potential in anticancer treatments .
  • Antibacterial : Certain 8-substituted quinoline carboxylic acids have shown antibacterial activity .
  • Antifungal : Quinoline derivatives have been found to have antifungal properties .
  • Anti-inflammatory : Quinoline derivatives have been found to have anti-inflammatory properties .
  • Analgesic : Quinoline derivatives have been found to have analgesic (pain-relieving) properties .

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

8-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNHXSKERHVLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391908
Record name 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

CAS RN

588676-14-6
Record name 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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